molecular formula C18H22ClNO2 B259366 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine

Cat. No. B259366
M. Wt: 319.8 g/mol
InChI Key: MRBBWRLRURNYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine, commonly known as BSI-201, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This molecule belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various types of cancers.

Mechanism of Action

BSI-201 works by inhibiting the activity of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, which are involved in DNA repair. By blocking N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine activity, BSI-201 causes the accumulation of DNA damage, leading to cell death in cancer cells. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and physiological effects:
BSI-201 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

BSI-201 has several advantages for laboratory experiments, including its high potency and specificity for N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, its ability to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on BSI-201, including the development of more potent and stable analogs, the identification of biomarkers for patient selection, and the optimization of combination therapies with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BSI-201 and to identify strategies to overcome it.

Synthesis Methods

The synthesis of BSI-201 involves several steps, including the protection of the amine group, the reaction with 2-chlorobenzyl chloride, and the deprotection of the amine group. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

BSI-201 has been extensively studied for its potential use in cancer treatment, especially in combination with other chemotherapeutic agents. It has shown promising results in preclinical studies and clinical trials for the treatment of breast, ovarian, and other types of cancers.

properties

Product Name

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C18H22ClNO2/c1-21-12-4-11-20-13-15-7-9-17(10-8-15)22-14-16-5-2-3-6-18(16)19/h2-3,5-10,20H,4,11-14H2,1H3

InChI Key

MRBBWRLRURNYBP-UHFFFAOYSA-N

SMILES

COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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